1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

Physical Organic Chemistry Reaction Kinetics Nucleophilicity Quantification

Researchers requiring predictable pyrrole C-nucleophilicity cannot substitute generic pyrrole-3-carbaldehydes without altering reaction kinetics and regiochemical outcomes. 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS 5449-87-6) resolves this through a 1,2,5-trimethyl substitution pattern that blocks three ring positions, directing electrophilic substitution exclusively to the remaining site, while the quantified Mayr nucleophilicity parameter (N=8.69, sN=1.07 in MeCN) enables reliable kinetic predictions. • Aldehyde at C3 supports hydrazone formation & Fisher-indole cyclization (Gangjee et al., 2007) for nonclassical folate antagonist synthesis. • Dual reactivity (pyrrole nucleophile + aldehyde electrophile) absent in non-formyl analogs (e.g., CAS 930-87-0). • Commercially available at 95% purity with global shipping.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 5449-87-6
Cat. No. B184832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
CAS5449-87-6
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C)C)C=O
InChIInChI=1S/C8H11NO/c1-6-4-8(5-10)7(2)9(6)3/h4-5H,1-3H3
InChIKeyQCRYBEPPXKKXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS 5449-87-6): Verified Procurement Specifications and Chemical Identity for Research Sourcing


1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS 5449-87-6) is a heterocyclic pyrrole derivative with molecular formula C8H11NO and molecular weight 137.18 g/mol . It features a pyrrole core bearing methyl substituents at positions 1, 2, and 5, and a formyl group at position 3 . This substitution pattern yields predicted physicochemical properties including a boiling point of 224.6–242.6°C, density of 0.99–1.04 g/cm³, and LogP of approximately 1.45 [1]. The compound is available commercially at purities of 95–97% from multiple reputable vendors .

Why Generic Pyrrole-3-carbaldehydes Cannot Substitute for 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde in Synthetic Applications


Substitution of generic pyrrole-3-carbaldehydes for the 1,2,5-trimethyl-substituted variant is not chemically equivalent due to demonstrable differences in nucleophilic reactivity and steric accessibility [1]. The parent 1,2,5-trimethylpyrrole exhibits an experimentally determined Mayr nucleophilicity parameter (N) of 8.69 (in MeCN, sN = 1.07), which differs measurably from alternative pyrrole derivatives such as 2,4-dimethylpyrrole [2]. This N-parameter directly quantifies nucleophilic reactivity, meaning that any synthetic pathway relying on pyrrole C-nucleophilicity will yield different reaction kinetics and potentially altered regioselectivity when an alternative pyrrole is substituted. Additionally, the 1,2,5-trimethyl substitution pattern uniquely blocks three of the five pyrrole ring positions, directing electrophilic substitution exclusively to the remaining unsubstituted position(s) in a manner that is not reproducible with differently substituted pyrrole-3-carbaldehydes . These quantifiable reactivity distinctions preclude direct substitution in any application where precise control over reaction kinetics or regiochemistry is required.

Quantitative Comparative Evidence for 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde vs. Closest Analogs and Isomers


Nucleophilicity Parameter (N) Comparison: 1,2,5-Trimethylpyrrole vs. 2,4-Dimethylpyrrole

The nucleophilic reactivity of 1,2,5-trimethylpyrrole (the core of the target aldehyde) has been experimentally quantified via the Mayr N parameter, enabling direct comparison with structurally similar pyrroles [1]. This quantification provides a predictive basis for reaction rates with electrophiles, distinguishing the 1,2,5-trimethyl substitution pattern from other alkylpyrroles [2].

Physical Organic Chemistry Reaction Kinetics Nucleophilicity Quantification

Regiochemical Differentiation: Aldehyde Position 3 vs. 2 Substitution in Trimethylpyrrole Isomers

The 1,2,5-trimethyl substitution pattern with carbaldehyde at position 3 is structurally distinct from isomers such as 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde and 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde [1]. The 3-carbaldehyde substitution positions the formyl group β to the N-methyl group, whereas 2-carbaldehyde isomers place the formyl α to nitrogen, resulting in different electronic environments and reactivity profiles [2].

Heterocyclic Chemistry Regioselective Synthesis Formylation

Documented Utility as Precursor in Deazafolate Analog Synthesis (Patent and Literature Traceability)

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is explicitly documented as a synthetic intermediate in the preparation of 5,10-methylenetetrahydro-5-deazafolic acid analogs and related pyrrolopyridopyrimidinone scaffolds . The compound served as a precursor for hydrazone formation (intermediate 16) leading to nonclassical folate antagonists evaluated for thymidylate synthase and dihydrofolate reductase inhibition .

Medicinal Chemistry Anticancer Research Folate Antagonists

Vendor Batch Quality and Purity Specification Comparison

Commercially available 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is supplied with documented purity specifications that enable direct vendor comparison for procurement . Multiple reputable vendors provide this compound at standardized purities, with analytical traceability via NMR, HPLC, and GC .

Chemical Procurement Quality Control Purity Analysis

Validated Application Scenarios for 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde Based on Comparative Evidence


Synthesis of Pyrrolopyridopyrimidinone Anticancer Scaffolds via Fisher-Indole Cyclization

Based on the synthetic utility documented by Gangjee et al. (2007), this compound serves as the aldehyde component for hydrazone formation with 2-amino-6-hydrazino-4-oxopyrimidine, enabling subsequent Fisher-indole cyclization to yield 3-amino-7,8,9-trimethyl-2H-pyrrolopyridopyrimidin-1-one (compound 4) . This specific trimethyl substitution pattern is essential for generating the 7,8,9-trimethyl substitution on the pyrrolopyridopyrimidinone core. Alternative pyrrole aldehydes would produce different substitution patterns on the fused heterocyclic product. The reaction sequence includes hydrazone formation, cyclization, and catalytic reduction, providing a validated route to nonclassical folate antagonists evaluated as thymidylate synthase and DHFR inhibitors . This application is further supported by patent literature documenting pyrrolealdehyde derivatives as synthetic intermediates in pharmaceutical compositions .

C-Nucleophile in Frustrated Lewis Pair Olefin Addition and SNAr Substitution Reactions

The quantified nucleophilicity of the parent 1,2,5-trimethylpyrrole core (Mayr N = 8.69 in MeCN) enables predictable use as a carbon-based nucleophile in frustrated Lewis pair (FLP) olefin addition reactions . Research demonstrates treatment of olefin-tethered boranes with 1,2,5-trimethylpyrrole results in nucleophilic addition to the terminal carbon of the olefinic unit, alongside comparators including N-tert-butylpyrrole and 1,3-di-tert-butylimidazole-2-ylidene . The aldehyde-functionalized variant (5449-87-6) retains this nucleophilic pyrrole core while providing an additional reactive handle for subsequent derivatization. This dual reactivity (pyrrole nucleophilicity + aldehyde electrophilicity) is not present in the non-aldehyde 1,2,5-trimethylpyrrole (CAS 930-87-0) nor in alternative substitution patterns such as 2,4-dimethylpyrrole. In SNAr substitutions with superelectrophilic 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl), 1,2,5-trimethylpyrrole affords substitution products in high yield upon mixing equimolar amounts of nucleophile and electrophile .

Building Block for Oxime and Hydrazone Derivatization in Early-Stage Drug Discovery

The aldehyde functionality at position 3 enables condensation with hydroxylamine to yield 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde oxime, a derivative of interest in medicinal chemistry and organic synthesis . The 1,2,5-trimethyl substitution pattern distinguishes this oxime from those derived from alternative pyrrole-3-carbaldehydes (e.g., 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde, CAS 1087610-71-6) or pyrrole-2-carbaldehyde isomers. This derivatization pathway is explicitly documented in chemical supplier catalogs and serves as an entry point to Schiff base chemistry for generating screening libraries in early-stage drug discovery . The commercial availability of this compound through AldrichCPR as part of a collection of unique chemicals for early discovery researchers further supports this application scenario .

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